molecular formula C17H17NO2 B13935206 7-Tertbutyl-2-nitrofluorene CAS No. 60758-15-8

7-Tertbutyl-2-nitrofluorene

Cat. No.: B13935206
CAS No.: 60758-15-8
M. Wt: 267.32 g/mol
InChI Key: OSZHBGVTHZKKPR-UHFFFAOYSA-N
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Description

7-Tertbutyl-2-nitrofluorene: is an organic compound with the molecular formula C17H17NO2 It is a derivative of fluorene, characterized by the presence of a tert-butyl group at the 7th position and a nitro group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tertbutyl-2-nitrofluorene typically involves the nitration of 7-tertbutylfluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position of the fluorene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Tertbutyl-2-nitrofluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group or other parts of the molecule are oxidized using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 7-Tertbutyl-2-aminofluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tert-butyl group or other parts of the molecule.

Scientific Research Applications

Chemistry: 7-Tertbutyl-2-nitrofluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. For example, the amino derivative (7-Tertbutyl-2-aminofluorene) may exhibit biological activity and can be further modified to enhance its therapeutic properties.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 7-Tertbutyl-2-nitrofluorene and its derivatives depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and exert biological activity.

Comparison with Similar Compounds

    2-Nitrofluorene: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    7-Tertbutylfluorene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.

    2-Aminofluorene: The amino group makes it more nucleophilic and capable of forming different types of derivatives compared to the nitro compound.

Uniqueness: 7-Tertbutyl-2-nitrofluorene is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the nitro group offers opportunities for further chemical modifications.

Properties

CAS No.

60758-15-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-tert-butyl-7-nitro-9H-fluorene

InChI

InChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3

InChI Key

OSZHBGVTHZKKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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